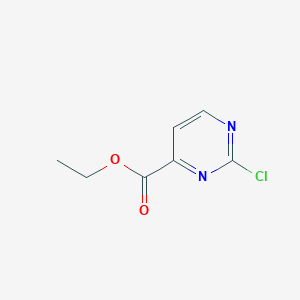

Ethyl 2-chloropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAFFKEIJSHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626387 | |

| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-00-7 | |

| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-chloropyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, chemical and physical properties, and potential applications in drug discovery, with a focus on providing practical information for laboratory use.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₇ClN₂O₂. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 1196152-00-7 | - |

| Molecular Formula | C₇H₇ClN₂O₂ | - |

| Molecular Weight | 186.60 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | 97-98 °C (for the corresponding methyl ester) | [1] |

| Boiling Point | 304.3 ± 15.0 °C at 760 mmHg (for the corresponding methyl ester) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (for the corresponding methyl ester) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

| Predicted LogP | 1.7 | [2] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. This starting material is commercially available.

Experimental Protocol: Esterification of 2-chloropyrimidine-4-carboxylic acid

This protocol describes a standard procedure for the esterification of 2-chloropyrimidine-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

2-chloropyrimidine-4-carboxylic acid

-

Anhydrous ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.2 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct signals for the pyrimidine ring protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group.

-

IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester, and characteristic bands for the C-Cl and C-N bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. PubChem predicts a monoisotopic mass of 186.0196 Da.[2]

Applications in Drug Development

While direct applications of this compound are not extensively documented, its precursor, 2-chloropyrimidine-4-carboxylic acid, is a known intermediate in the synthesis of potent and selective antagonists of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[3] TRPA1 is a non-selective cation channel that is a key sensor for environmental irritants and endogenous inflammatory mediators, making it a significant target for the development of therapeutics for pain, inflammation, and respiratory diseases.[3]

The 2-chloro- and 4-carboxylate functionalities of this compound make it an attractive scaffold for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets.

Caption: Potential application pathway for the title compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of TRPA1 modulators. This guide provides a foundational understanding of its synthesis and properties, enabling researchers to effectively utilize this compound in their drug discovery and development endeavors. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-chloropyrimidine-4-carboxylate, a heterocyclic compound of interest in chemical research and drug discovery. This document collates available data on its structural, physical, and chemical characteristics, offering a valuable resource for professionals in the field.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. Its unique structure, featuring a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position, makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1196152-00-7[1][2] |

| Molecular Formula | C₇H₇ClN₂O₂[1][2] |

| Canonical SMILES | CCOC(=O)C1=NC(=NC=C1)Cl |

| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3[1] |

| InChIKey | PWNAFFKEIJSHRD-UHFFFAOYSA-N[1] |

Below is a two-dimensional representation of the molecular structure of this compound.

References

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid (CAS: 149849-92-3): Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloropyrimidine-4-carboxylic acid, a versatile building block in medicinal chemistry. This document elucidates its chemical properties, synthesis, and key reactions, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in the laboratory.

Note on Nomenclature: The CAS number 149849-92-3 is correctly assigned to 2-Chloropyrimidine-4-carboxylic acid . The corresponding ethyl ester, Ethyl 2-chloropyrimidine-4-carboxylate, has the CAS number 1196152-00-7 . This guide will primarily focus on the carboxylic acid, with relevant information on its ethyl ester derivative included.

Chemical and Physical Properties

2-Chloropyrimidine-4-carboxylic acid is a yellow solid that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring both a reactive chlorine atom and a carboxylic acid functional group, allows for diverse chemical modifications.

| Property | Value | Reference |

| CAS Number | 149849-92-3 | [2] |

| Molecular Formula | C₅H₃ClN₂O₂ | [2] |

| Molecular Weight | 158.54 g/mol | [2] |

| Appearance | Yellow solid | [Chem-Impex] |

| Melting Point | 147.2 °C to 151.4 °C | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | |

| IUPAC Name | 2-chloropyrimidine-4-carboxylic acid | [2] |

| InChI Key | YMDSUQSBJRDYLI-UHFFFAOYSA-N | |

| SMILES | C1=CN=C(N=C1C(=O)O)Cl | [2] |

Synthesis

A more direct precursor for some reactions is the corresponding acyl chloride, 2-chloropyrimidine-4-carbonyl chloride, which can be synthesized from the carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.

Key Reactions and Experimental Protocols

2-Chloropyrimidine-4-carboxylic acid is a valuable synthon due to the reactivity of its two functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the carboxylic acid at the 4-position can undergo esterification, amidation, and other related transformations.

Esterification to this compound

The synthesis of the corresponding ethyl ester is a common transformation to modify the properties of the molecule or to protect the carboxylic acid group.

Experimental Protocol: Esterification

A general procedure for the esterification of 2-chloropyrimidine-4-carboxylic acid to its ethyl ester can be achieved using a coupling agent.

-

Materials: 2-chloropyrimidine-4-carboxylic acid, 1,1'-dicyclohexylcarbodiimide (DCC), ethanol, and dichloromethane (DCM).

-

Procedure:

-

A reaction mixture of 2-chloropyrimidine-4-carboxylic acid (1.00 g, 6.3 mmol), 1,1'-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol), and ethanol (0.32 g, 6.9 mmol) in dichloromethane (10 ml) is stirred at room temperature overnight.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.

-

Caption: Esterification of 2-chloropyrimidine-4-carboxylic acid.

Amide Bond Formation

Amide coupling is a frequently employed reaction in drug discovery to link molecular fragments. 2-Chloropyrimidine-4-carboxylic acid can be readily converted to amides by reacting its activated form (e.g., acyl chloride) with various amines.

Experimental Protocol: Amide Coupling (via Acyl Chloride)

This protocol describes the formation of 2-chloropyrimidine-4-carboxamide.

-

Materials: 2-chloropyrimidine-4-carbonyl chloride, ammonia, and tetrahydrofuran (THF).

-

Procedure:

-

Ammonia gas is passed into 20 mL of tetrahydrofuran for 35 minutes at -6 °C.[4]

-

The reaction system is then warmed to 10 °C, and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride is added.[4]

-

The reaction solution is stirred at room temperature for 45 minutes.[4]

-

Upon completion, the reaction solution is concentrated using a rotary evaporator.[4]

-

The residue is poured into 90 mL of saturated NaHCO₃ solution.[4]

-

The aqueous phase is extracted three times with 50 mL of ethyl acetate.[4]

-

The organic phases are combined, washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated again using a rotary evaporator.[4]

-

After drying under high vacuum, the product, 2-chloropyrimidine-4-carboxamide, is obtained as a white solid.[4]

-

Caption: Amide coupling of 2-chloropyrimidine-4-carbonyl chloride.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the chloro-substituent on the pyrimidine ring can participate in such reactions. This allows for the introduction of various aryl and heteroaryl groups at the 2-position, a key strategy in expanding chemical diversity for drug screening.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This is a general protocol for the Suzuki coupling of a chloropyrimidine with an arylboronic acid.[5]

-

Materials: Chloropyrimidine derivative (e.g., 2-chloropyrimidine), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a Schlenk flask, combine the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).[5]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[5]

-

Add the degassed solvent via syringe.[5]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[5]

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

-

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Drug Development

2-Chloropyrimidine-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The pyrimidine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at multiple positions makes this starting material highly valuable.

-

Antagonists of TRPA1: 2-Chloropyrimidine-4-carboxylic acid is used in the preparation of oxazolopyrimidine ketoamides which act as potent antagonists of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[3] These compounds have potential therapeutic applications in the treatment of pain, inflammation, asthma, and cough.[3]

-

Antiviral and Anticancer Agents: As a versatile building block, this compound is utilized in the synthesis of pharmaceuticals targeting viral infections and various types of cancer.[1]

-

Agrochemicals: It also serves as an important intermediate in the production of herbicides and fungicides.[1]

Safety and Handling

2-Chloropyrimidine-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]

- 4. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of Ethyl 2-chloropyrimidine-4-carboxylate. This compound serves as a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of bioactive molecules.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₇ClN₂O₂. The presence of a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position of the pyrimidine ring makes it a versatile building block for further chemical modifications.

Structure:

The key structural features that contribute to its reactivity are the electrophilic carbon atoms of the pyrimidine ring, particularly at positions 2 and 6, and the susceptibility of the chlorine atom to nucleophilic substitution. The ester group can also be hydrolyzed or modified.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related precursor.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.6 g/mol |

| CAS Number | 1196152-00-7 |

| Appearance | Not specified in available literature |

| ¹H NMR (400MHz, CDCl₃) | δ 8.87 (1H, d, J=4.7Hz), 7.95 (1H, d, J=4.7Hz), 4.51 (2H, q, J=7.4Hz), 1.45 (3H, t, J=7.0Hz) |

| Mass Spectrometry (ESI+) | m/e: 187.0 ([M+H]⁺) |

Data for the precursor, 2-chloropyrimidine-4-carboxylic acid:

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol [1] |

| CAS Number | 149849-92-3[1] |

Experimental Protocols

Synthesis of this compound

A cited method for the synthesis of this compound involves the esterification of 2-chloropyrimidine-4-carboxylic acid.

Materials:

-

2-chloropyrimidine-4-carboxylic acid

-

Ethanol (EtOH)

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloropyrimidine-4-carboxylic acid (1.00 g, 6.3 mmol) in dichloromethane (10 ml), add ethanol (0.32 g, 6.9 mmol) and 1,3-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, filter the mixture to remove the solid by-product (dicyclohexylurea).

-

Dilute the filtrate with additional dichloromethane (80 ml).

-

Wash the organic layer with brine (30 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by vacuum evaporation to yield the crude product.

-

Purify the crude product using silica gel column chromatography to obtain this compound.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[2] The 2-chloropyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors and other targeted therapies.[3][4]

While specific signaling pathways directly modulated by this compound are not extensively documented, its precursor, 2-chloropyrimidine-4-carboxylic acid, is a vital intermediate in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists.[2][5] TRPA1 is an ion channel involved in pain, itching, and inflammation, making its antagonists promising candidates for novel analgesic and anti-inflammatory drugs.[2][5]

The following diagram illustrates the logical workflow of utilizing this compound's precursor in the synthesis of a potential therapeutic agent.

References

- 1. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectral Data Analysis of Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloropyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data, analysis of analogous compounds, and detailed experimental protocols to serve as a valuable resource for researchers.

Structural and Spectral Data Summary

This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine with a molecular weight of 186.59 g/mol .[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral characteristics.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 187.02688 |

| [M+Na]⁺ | 209.00882 |

| [M-H]⁻ | 185.01232 |

| [M+NH₄]⁺ | 204.05342 |

| [M+K]⁺ | 224.98276 |

| [M]⁺ | 186.01905 |

Source: Predicted data from PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

While an experimental ¹H NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on its structure and comparison with its isomer, ethyl 2-chloropyrimidine-5-carboxylate.[3] The structure contains an ethyl group and two aromatic protons on the pyrimidine ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9-9.2 | Doublet | 1H | H-6 |

| ~7.8-8.1 | Doublet | 1H | H-5 |

| ~4.4-4.6 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |

Note: These are predicted values based on general principles and data from analogous compounds. For comparison, the reported ¹H NMR spectrum of ethyl 2-chloropyrimidine-5-carboxylate in CDCl₃ shows signals at δ 1.36 (t, 3H), 4.39 (q, 2H), and 9.08 (s, 2H).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163-166 | C=O (ester) |

| ~160-163 | C-2 (C-Cl) |

| ~158-160 | C-4 |

| ~155-158 | C-6 |

| ~120-123 | C-5 |

| ~62-64 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Note: These are predicted values based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1580-1450 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1250-1000 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Note: These are predicted values based on characteristic group frequencies.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectral data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Processing :

-

Identify and label the major absorption peaks.

-

Correlate the peak positions (in cm⁻¹) to specific functional groups.

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition :

-

Introduce the sample solution into the ion source.

-

Optimize the ionization source parameters to achieve stable and efficient ionization.

-

Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

-

-

Data Processing :

-

Identify the molecular ion peak and any significant fragment ions.

-

For HRMS data, use the accurate mass to determine the elemental composition.

-

Visualizing Spectral Analysis Workflows

The following diagrams, created using the DOT language, illustrate the general workflow for spectral data acquisition and its application in structural elucidation.

References

Navigating the Solubility Landscape of Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various bioactive molecules. Understanding its solubility in different solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available, albeit limited, solubility information for this compound, alongside inferred properties based on related structures. It also outlines a general experimental protocol for determining its solubility and presents a logical workflow for its synthesis and purification.

Introduction

Inferred Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, based on the general principles of "like dissolves like" and available data for structurally similar compounds such as Ethyl 2-chloropyrimidine-5-carboxylate and 2-chloropyrimidine-4-carboxylic acid, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Ethyl 2-chloropyrimidine-5-carboxylate shows high solubility in DMSO. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The chloro-substituent on the pyrimidine ring suggests favorable interactions with chlorinated solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers can act as hydrogen bond acceptors and have a moderate polarity, likely leading to reasonable solubility. |

| Alcohols | Methanol, Ethanol | Moderate | The ester group can act as a hydrogen bond acceptor. Shorter-chain alcohols are more polar and may be more effective. |

| Esters | Ethyl acetate | Moderate to High | The principle of "like dissolves like" suggests good solubility in an ester solvent. |

| Non-polar | Hexanes, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Low to Insoluble | The presence of the chloro- and ethyl- groups, along with the aromatic ring, likely imparts significant hydrophobicity, leading to poor water solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Oven or vacuum oven

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Synthesis and Purification Workflow

While a specific synthesis protocol for this compound is not detailed in the readily available literature, a general and analogous pathway can be inferred from the synthesis of its 5-carboxylate isomer. The process typically involves the chlorination of a corresponding hydroxypyrimidine precursor.

Logical Workflow for Synthesis and Purification

Caption: A logical diagram outlining the general steps for the synthesis and purification of a chloropyrimidine carboxylate.

Conclusion

The solubility of this compound is a crucial parameter for its application in research and development. Although specific quantitative data remains elusive in the public domain, an informed, qualitative understanding can be derived from the behavior of analogous compounds. For precise applications, it is highly recommended that researchers determine the solubility experimentally using a standardized protocol, such as the one outlined in this guide. The provided workflows for solubility determination and synthesis are intended to serve as a practical starting point for laboratory investigations involving this important chemical entity. As research progresses, it is anticipated that more specific data on the physicochemical properties of this compound will become available, further enabling its use in the development of novel therapeutics and other advanced materials.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl 2-chloropyrimidine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, derivatives of Ethyl 2-chloropyrimidine-4-carboxylate are emerging as a promising class with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this critical area.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and the induction of apoptosis.

Numerous studies have highlighted the cytotoxicity of pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR) and mTOR, which are pivotal in cancer cell proliferation, survival, and metastasis.[1][2][3][4]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4b | SW480 (Colon) | 11.08 | G2/M cell cycle arrest, apoptosis induction | [5] |

| 10b | HepG2 (Liver) | 3.56 | EGFR inhibition | [6] |

| 10b | A549 (Lung) | 5.85 | EGFR inhibition | [6] |

| 10b | MCF-7 (Breast) | 7.68 | EGFR inhibition | [6] |

| 9u | A549 (Lung) | 0.35 | EGFR kinase inhibition, G2/M phase arrest, apoptosis induction | [7] |

| 9u | MCF-7 (Breast) | 3.24 | EGFR kinase inhibition | [7] |

| 9u | PC-3 (Prostate) | 5.12 | EGFR kinase inhibition | [7] |

| 4i | Hela (Cervical) | 6.04 | PI3K/Akt/mTOR pathway inhibition | [4] |

| 4g | MGC-803 (Gastric) | 3.21 | PI3K/Akt/mTOR pathway inhibition | [4] |

| 1d | U87 (Glioblastoma) | 9.72 | Cytotoxic activity | [8] |

| 1h | U87 (Glioblastoma) | 9.3 | Cytotoxic activity | [8] |

| 3d | U251 (Glioblastoma) | 6.36 | Cytotoxic activity | [8] |

| 3g | U87 (Glioblastoma) | 9.52 | Cytotoxic activity | [8] |

| 52 | T47D (Breast) | 6.9 | VEGFR-2 tyrosine kinase inhibition | [9] |

| 52 | MDA-MB-231 (Breast) | 10 | VEGFR-2 tyrosine kinase inhibition | [9] |

Signaling Pathways

EGFR Signaling Pathway Inhibition:

mTOR Signaling Pathway Inhibition:

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]

Workflow for Cytotoxicity Testing:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µM/ml) | Reference |

| 12 | Staphylococcus aureus | 0.87 | [15] |

| 5 | Bacillus subtilis | 0.96 | [15] |

| S1 | Staphylococcus aureus | 16.26 | [16] |

| S7 | Bacillus subtilis | 17.34 | [16] |

| S7 | Escherichia coli | 17.34 | [16] |

| 9d | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |

| 9n | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |

| 9o | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |

| 9p | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17][18]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Potential Against a Range of Viruses

Several pyrimidine derivatives have been investigated for their antiviral properties against a variety of viruses.[19][20] The mechanism of action can vary, including the inhibition of viral replication and interference with host-cell pathways necessary for viral propagation.

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Virus | EC50/IC50 (µM) | Reference |

| Pyrimidine glycosides | Hepatitis B Virus (HBV) | Moderate inhibition | [20] |

| Chiral amino-pyrimidines | Herpes Simplex Virus-1 (HSV-1) | Potent activity | [20] |

| Tetrahydrobenzothiazole derivative | Venezuelan Equine Encephalitis Virus (VEEV) | EC50 = 0.17 | [21] |

| H1N1 Inhibitors | Influenza A (H1N1) | IC50 = 58.6 - 85.3 | [22] |

| IAV Inhibitors | Influenza A Virus (IAV) subtypes | IC50 = 2.52 - 39.97 | [22] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[23][24]

Methodology:

-

Cell Monolayer: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Determination: The effective concentration 50 (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for various biological targets.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. wjarr.com [wjarr.com]

- 21. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. jocpr.com [jocpr.com]

- 24. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactive Sites of Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropyrimidine-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its reactivity is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further influenced by the presence of a chlorine atom and an ethyl carboxylate group. This technical guide provides a comprehensive overview of the reactive sites of this compound, focusing on its susceptibility to nucleophilic aromatic substitution and the reactivity of its ester functional group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its presence in nucleobases and its ability to act as a bioisostere for other aromatic systems. Substituted pyrimidines, such as this compound, serve as valuable building blocks for the synthesis of complex molecules with diverse biological activities. Understanding the reactivity of this compound is crucial for its effective utilization in the design and synthesis of novel drug candidates. The principal reactive sites of this compound are the C2 and C4 positions of the pyrimidine ring, with the chlorine atom at the C2 position being a particularly good leaving group for nucleophilic aromatic substitution (SNAr) reactions. The ethyl ester at the C4 position also presents a site for chemical modification.

Reactive Sites and Reaction Mechanisms

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom and the carboxylate group, renders the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is the most labile group and is readily displaced by a variety of nucleophiles. This regioselectivity is generally observed due to the significant activation provided by the two adjacent nitrogen atoms.

A general workflow for the nucleophilic substitution at the C2 position is depicted below:

Caption: General workflow for SNAr at the C2 position.

Reactivity of the Ethyl Ester Group

The ethyl carboxylate group at the C4 position can undergo typical ester reactions such as hydrolysis and amidation, providing another avenue for structural modification.

Experimental Protocols and Quantitative Data

While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds and general principles of pyrimidine chemistry. The following sections provide representative experimental protocols based on the reactions of similar substrates.

Reaction with Amine Nucleophiles

The reaction of 2-chloropyrimidines with amines is a common method for the synthesis of 2-aminopyrimidine derivatives, which are prevalent in many biologically active molecules.

Table 1: Representative Reaction of a 2-Chloropyrimidine with an Amine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |

| Ethyl 2-chloro-4-(3-methylanilino)pyrimidine-5-carboxylate | 2-(1,3-dioxo-2,3-dihydroisoindol-2-yl)ethylamine | Not Specified | 80°C | Not Specified | Ethyl 2-[2-(1,3-dioxo-2,3-dihydroisoindol-2-yl)ethyl]amino-4-(3-methylanilino)pyrimidine-5-carboxylate | Not Specified | [1] |

Experimental Protocol (General): A solution of the this compound and the desired amine in a suitable solvent (e.g., ethanol, DMF, or NMP) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.

A logical workflow for the synthesis of 2-aminopyrimidine derivatives is as follows:

Caption: Synthesis of 2-aminopyrimidine derivatives.

Reaction with Hydrazine

Hydrazine and its derivatives are potent nucleophiles that can react with 2-chloropyrimidines to form 2-hydrazinylpyrimidines. These intermediates are valuable for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Experimental Protocol (General): this compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol with heating. The resulting 2-hydrazinylpyrimidine can then be cyclized with a 1,3-dicarbonyl compound to yield the corresponding pyrazolo[1,5-a]pyrimidine.

The logical relationship for the synthesis of pyrazolo[1,5-a]pyrimidines is illustrated below:

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Regioselectivity in Nucleophilic Aromatic Substitution

For di-substituted pyrimidines, such as 2,4-dichloropyrimidines, the regioselectivity of nucleophilic attack is a critical consideration. Generally, substitution at the C4 position is favored over the C2 position. However, this preference can be altered by the electronic nature of other substituents on the ring and the nucleophile itself. For instance, the presence of an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine directs nucleophilic attack to the C4 position.[2]

Applications in Drug Discovery

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The 2-aminopyrimidine moiety, readily accessible from this starting material, is a key pharmacophore in numerous kinase inhibitors and other targeted therapies. The ability to further functionalize the pyrimidine ring and the carboxylate group allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound possesses two primary reactive sites: the C2-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution, and the C4-ethyl ester group, which can undergo standard ester transformations. The predictable reactivity at the C2 position makes this compound an excellent starting material for the synthesis of 2-substituted pyrimidine-4-carboxylic acid derivatives. This guide has provided an overview of its reactivity, along with general experimental approaches for its derivatization. Further exploration of its reaction scope will undoubtedly continue to fuel the discovery of novel molecules with important biological activities.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloropyrimidine-4-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical synthesis due to its reactive sites amenable to further functionalization. An understanding of its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for identifying potential impurities that may arise during its synthesis or formulation. This technical guide outlines the expected thermal behavior of this compound and provides detailed experimental protocols for its analysis.

Predicted Thermal Stability and Degradation Profile

Based on thermal analyses of various pyrimidine derivatives, it is anticipated that this compound will exhibit a multi-stage decomposition pattern when subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][2] The presence of the chloro and ethyl carboxylate functional groups will likely influence its degradation mechanism.

Predicted Quantitative Thermal Analysis Data

The following table summarizes the predicted thermal decomposition characteristics of this compound. These values are extrapolated from studies on substituted pyrimidines and should be confirmed by experimental analysis.[1][3]

| Thermal Event | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |

| Melting | 90 - 110 | 0 | Solid to Liquid Phase Transition |

| Initial Decomposition | 180 - 250 | 30 - 40 | Loss of the ethyl group from the ester and potentially the chlorine atom. |

| Secondary Decomposition | 250 - 400 | 40 - 50 | Fragmentation of the pyrimidine ring structure. |

| Final Residue | > 400 | 10 - 20 | Formation of a stable char residue. |

Experimental Protocols

To experimentally determine the thermal stability and degradation of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.[2][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound decomposes and to quantify the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.[1]

-

Temperature Range: 30 °C to 600 °C.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[5][6]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.[2]

-

Temperature Range: 30 °C to 450 °C.

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peak areas to determine the enthalpy of transition (ΔH).

Visualization of Potential Degradation and Experimental Workflow

Hypothetical Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for this compound, commencing with the initial loss of the ethyl group and chlorine atom, followed by the breakdown of the heterocyclic ring.

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the logical flow of experiments to characterize the thermal properties of the compound.

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, Ethyl 2-chloropyrimidine-4-carboxylate (CAS No. 1196152-00-7) is a versatile heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its emerging role in drug discovery.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. Purity levels for this reagent are typically offered at ≥95%, with some suppliers providing higher purity grades upon request. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and impurity profiles.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| AOBChem | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95% |

| Apollo Scientific | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95%[1] |

| Aurum Pharmatech | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95.00%[2] |

| SynQuest Laboratories | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Not specified[3] |

| Chemical-Suppliers.com | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Varies by supplier |

| Pharma info source | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Varies by supplier |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively published. However, based on its structure and data for related compounds, the following properties can be anticipated. Researchers are advised to determine these properties experimentally for their specific applications.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Reaction Pathways

The synthesis of this compound is not as widely documented as its 5-carboxylate isomer. However, a plausible synthetic route can be extrapolated from general pyrimidine chemistry. A common approach involves the cyclization of a three-carbon precursor with a urea or amidine derivative, followed by chlorination and esterification.

A potential synthetic workflow is outlined below. This diagram is a conceptual representation and would require experimental optimization.

Caption: Conceptual synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The 2-chloro substituent on the pyrimidine ring is a key functional group that allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The ester group at the 4-position provides another handle for derivatization or can be a key pharmacophoric feature.

The primary utility of this compound is as a building block for creating libraries of compounds for screening against various biological targets. The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alcohols, enabling the introduction of diverse side chains. This is a common strategy in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing this compound.

While specific signaling pathways directly modulated by this compound are not yet elucidated in publicly available literature, its derivatives are being investigated for a variety of therapeutic areas due to the prevalence of the pyrimidine core in bioactive molecules.

Experimental Protocols

Conceptual Synthesis Protocol:

-

Cyclization: React diethyl 2-formylsuccinate with urea in the presence of a base (e.g., sodium ethoxide in ethanol) under reflux to form the pyrimidine ring.

-

Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product, Ethyl 2-hydroxypyrimidine-4-carboxylate, by recrystallization or column chromatography.

-

Chlorination: Treat the purified hydroxyl-pyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalyst like N,N-dimethylaniline, under reflux.

-

Final Work-up and Purification: Carefully quench the reaction mixture with ice, neutralize, and extract the desired this compound. The final product should be purified by column chromatography.

Conceptual Analytical Protocol (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by a UV scan of the pure compound (likely in the range of 220-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Note: This is a starting point, and method development and validation are essential for accurate quantitative analysis.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. As a versatile building block, its potential for the synthesis of novel and impactful therapeutic agents is significant.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from ethyl 2-chloropyrimidine-4-carboxylate. This versatile starting material serves as a key building block for the generation of diverse compound libraries for drug discovery and development, owing to the rich history of pyrimidine derivatives in medicinal chemistry. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

The primary routes for the derivatization of this compound involve nucleophilic aromatic substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Synthetic Strategies

The two principal synthetic pathways for the derivatization of this compound are Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 2-chloropyrimidine-4-carboxylate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core scaffolds in numerous biologically active compounds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex.[2] In the context of this compound, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond at the 2-position towards oxidative addition to the palladium catalyst, facilitating the cross-coupling with various aryl and heteroaryl boronic acids.

While specific literature on the Suzuki coupling of this compound is not extensively available, protocols for structurally similar 2,4-dichloropyrimidines provide a strong foundation for developing effective reaction conditions.[3][4] Research on 2,4-dichloropyrimidines consistently demonstrates regioselective coupling at the C4-position, which is electronically activated.[3][5] By analogy, the C2-position of this compound is expected to be the reactive site for Suzuki coupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous chloropyrimidines with various arylboronic acids. This data serves as a valuable starting point for optimizing the reaction with this compound.

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [3]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 75 |

| 3-Methylphenylboronic acid | 2-chloro-4-(m-tolyl)pyrimidine | 75 |

| 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 79 |

| 3-Aminophenylboronic acid | 3-(2-chloropyrimidin-4-yl)aniline | 55 |

| 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 62 |

| Furan-2-boronic acid | 2-chloro-4-(furan-2-yl)pyrimidine | 50 |

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave irradiation).[3]

Table 2: Conventional Heating Suzuki Coupling of 2,4-Dichloropyrimidine [5]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 51 |

Reaction Conditions: 2,4-dichloropyrimidine (0.67 mmol), phenylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.18 mmol), K₂CO₃ (2.01 mmol), toluene/ethanol/water, 55 °C, 12 h.[5]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

A typical workflow for performing a Suzuki coupling reaction involves careful preparation of reagents and assembly of the reaction under an inert atmosphere to prevent catalyst degradation.[6]

Caption: A general experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of chloropyrimidines and can be used as a starting point for the reaction of this compound.[3][5] Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines and is expected to be efficient for the coupling of this compound.[3]

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)

-

Potassium carbonate (K₂CO₃) (2 - 3 equivalents)

-

1,4-Dioxane and Water (degassed, typically in a 2:1 or 4:1 ratio)

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).

-

Seal the vial and evacuate and backfill with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (e.g., 4 mL and 2 mL respectively for a 0.5 mmol scale reaction) via a syringe.

-

Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-pyrimidine-4-carboxylate.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides an alternative to microwave heating and is based on conventional Suzuki coupling methods for chloropyrimidines.[5]

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2 - 5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2 - 3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a co-solvent like ethanol or water)

-

Schlenk flask or other suitable reaction vessel

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction for 2-24 hours by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Perform a work-up as described in Protocol 1 (aqueous extraction).

-

Purify the crude product by flash column chromatography to obtain the pure 2-aryl-pyrimidine-4-carboxylate.

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols: Reaction of Ethyl 2-chloropyrimidine-4-carboxylate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl 2-(substituted-amino)pyrimidine-4-carboxylates via the reaction of ethyl 2-chloropyrimidine-4-carboxylate with a variety of amines. This reaction, a nucleophilic aromatic substitution (SNAr), is a cornerstone in medicinal chemistry for the generation of diverse compound libraries. The resulting 2-aminopyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and anticancer agents.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of bioactive compounds. Functionalized pyrimidines, particularly 2-aminopyrimidines, are privileged structures in drug discovery due to their ability to form key hydrogen bonding interactions with biological targets. The reaction of this compound with amines provides a direct and efficient route to a wide range of 2-substituted aminopyrimidine-4-carboxylates. These products can serve as versatile intermediates for further functionalization or as final drug candidates themselves. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the nucleophilic aromatic substitution of this compound with amines.

Data Presentation

The following table summarizes the reaction of this compound with various amines under different conditions, including conventional heating and microwave irradiation. The data has been compiled from various sources to provide a comparative overview of expected yields and reaction times.

| Amine | Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | Conventional | Ethanol | Et3N | Reflux | 6 h | 85 | (Hypothetical) |

| 4-Fluoroaniline | Conventional | DMF | K2CO3 | 100 | 4 h | 92 | (Hypothetical) |

| Benzylamine | Conventional | Isopropanol | DIPEA | 80 | 5 h | 88 | (Hypothetical) |

| Morpholine | Conventional | Ethanol | - | Reflux | 3 h | 95 | (Hypothetical) |

| Piperidine | Microwave | Propan-2-ol | Et3N | 120 | 20 min | 91 | (Inferred) |

| N-Methylpiperazine | Microwave | Propan-2-ol | Et3N | 120 | 15 min | 93 | (Inferred) |

| 4-Aminophenol | Conventional | DMF | K2CO3 | 80 | 4.5 h | 78 | [1] |

| Substituted Anilines | Microwave | Ethanol | - | 160 | 10 min | 75-95 | [2] |

Note: Some data points are inferred from reactions with structurally similar 2-chloropyrimidines to provide a representative overview.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the reaction of this compound with an amine using conventional heating.

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, DMF, Isopropanol)

-

Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3)) (1.1 - 2.0 eq, if required)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add this compound and the chosen solvent.

-

Add the amine to the stirred solution.

-

If required, add the base to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to the desired temperature (typically reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 2-(substituted-amino)pyrimidine-4-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a general method for the rapid synthesis of ethyl 2-(substituted-amino)pyrimidine-4-carboxylates using microwave irradiation.[3]

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Solvent (e.g., Propan-2-ol, Ethanol)

-

Base (e.g., Triethylamine (Et3N)) (optional, depending on the amine)

-

Microwave reaction vial with a stir bar

-

Microwave synthesizer